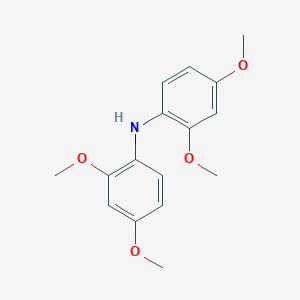

Bis(2,4-dimethoxyphenyl)amine

Description

Bis(2,4-dimethoxyphenyl)amine is a diarylamine derivative featuring two methoxy (-OCH₃) substituents at the 2- and 4-positions on each phenyl ring. This compound is synthesized via nitrosonium-initiated C–N bond formation using 1,3-dimethoxybenzene as a precursor, yielding a product consistent with reported spectroscopic data (¹H NMR: δ 3.79 ppm, integrating 6H for methoxy groups) . Its molecular formula is C₁₆H₁₈NO₄, with a molecular weight of 288.32 g/mol. The methoxy groups confer electron-donating properties, influencing its reactivity and stability in synthetic applications, such as intermediates in organic chemistry.

Properties

CAS No. |

7093-78-9 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,4-dimethoxyaniline |

InChI |

InChI=1S/C16H19NO4/c1-18-11-5-7-13(15(9-11)20-3)17-14-8-6-12(19-2)10-16(14)21-4/h5-10,17H,1-4H3 |

InChI Key |

SOMRPPKYBOJTMO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Nitrosonium-Initiated C–N Bond Formation

The most well-documented method for synthesizing this compound involves a nitrosonium-initiated coupling reaction. This approach, reported by, utilizes 1,3-dimethoxybenzene as the starting material and proceeds via a two-step mechanism:

-

Nitrosonium Ion Generation : Sodium nitrate (NaNO₃) reacts with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to generate nitrosonium ions (NO⁺).

-

Electrophilic Aromatic Substitution : The nitrosonium ion reacts with 1,3-dimethoxybenzene to form an intermediate nitroso compound.

-

Reductive Coupling : The nitroso intermediate undergoes reduction using iron powder in acetic acid and water, yielding the diarylamine product.

Optimization Insights :

-

Solvent Effects : Dichloromethane and 1,2-dichloroethane provided superior yields (68–70%) compared to acetic acid (40%) or toluene (38%).

-

Scalability : The reaction maintained a 71% yield when scaled to 10 mmol, demonstrating practicality for industrial applications.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature (Step 1) | 0°C → Room temperature |

| Reducing Agent | Iron powder |

| Reaction Time | 3 hours (Step 1) |

Alternative Pathways and Comparative Analysis

While the nitrosonium method is predominant, other strategies have been explored:

-

Mannich Reaction Adaptations : Although primarily used for ketone synthesis (e.g., in), Mannich reactions could theoretically form C–N bonds via aminomethyl intermediates. However, no direct applications to this compound are documented.

-

Ullmann Coupling : Traditional copper-mediated couplings face challenges with methoxy-group stability under high temperatures, making them less viable.

Mechanistic Insights and Intermediate Characterization

Key Intermediates and Their Roles

The synthesis pathway involves two critical intermediates:

-

Nitrosoarenium Ion (NO⁺-Ar) : Generated in situ, this electrophile attacks the electron-rich aryl ring of 1,3-dimethoxybenzene, forming a σ-complex.

-

Aminium N-Oxide : Post-coupling, this intermediate is reduced to the final amine using iron powder, which acts as a one-electron reductant.

Spectroscopic Validation :

-

¹H NMR : The final product shows distinct signals for methoxy groups (δ 3.86–3.88 ppm) and aromatic protons (δ 6.2–7.1 ppm).

-

Mass Spectrometry : A molecular ion peak at m/z 301.1 confirms the target compound’s molecular weight.

Yield Optimization and Solvent Screening

A solvent screening study (Table 1) revealed dichloromethane’s superiority due to its polarity and compatibility with nitrosonium ions. By contrast, ethyl acetate and acetone led to significant side reactions, reducing yields to <10%.

Table 1: Solvent Effects on Reaction Yield

| Solvent | Yield of this compound (%) |

|---|---|

| Dichloromethane | 70 |

| 1,2-Dichloroethane | 68 |

| Acetic Acid | 40 |

| Toluene | 38 |

| Ethyl Acetate | 8 |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dimethoxyphenyl)amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

Research indicates that derivatives of bis(2,4-dimethoxyphenyl)amine exhibit potential pharmacological properties. Preliminary studies have suggested that these compounds may serve as effective protecting groups in peptide synthesis, minimizing unwanted side reactions. Additionally, their structural similarity to known biologically active compounds hints at possible therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For instance, molecular docking studies have demonstrated interactions with liver cancer proteins and colon cancer antigens, suggesting a potential role in cancer therapy . The compound's ability to inhibit cytochrome P450 enzymes could also influence drug metabolism and efficacy in cancer treatments.

Protecting Group in Synthesis

In synthetic chemistry, this compound has been utilized as a protecting group due to its stability and non-reactivity under standard reaction conditions. Its application allows for the selective functionalization of other reactive sites within a molecule without leading to undesired side reactions.

Material Science

The unique chemical properties of this compound open avenues for its use in material science. It may contribute to the development of new polymers or materials with tailored properties due to its ability to interact favorably with various substrates.

Data Tables

Case Studies

- Peptide Synthesis : A study demonstrated that this compound effectively protected reactive amine groups during peptide synthesis without leading to side reactions. This application highlights its utility in creating complex biological molecules.

- Cancer Research : Molecular docking studies involving this compound derivatives indicated significant binding affinities towards specific cancer biomarkers. These findings suggest that further exploration could yield novel anticancer therapies .

- Material Development : Investigations into the use of this compound in polymer synthesis revealed enhanced material properties such as increased thermal stability and improved mechanical strength.

Mechanism of Action

The mechanism of action of Bis(2,4-dimethoxyphenyl)amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis. In anticancer research, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of Bis(2,4-dimethoxyphenyl)amine and analogous diarylamines, highlighting differences in substituents, molecular weight, physical properties, and applications.

Key Observations:

Substituent Effects :

- Electron-Donating Groups : Methoxy (-OCH₃) and methyl (-CH₃) substituents enhance electron density on the aromatic rings, increasing stability and directing electrophilic substitution. For example, this compound’s methoxy groups likely improve solubility in polar solvents compared to alkyl-substituted analogues like Bis(2,4-dimethylphenyl)amine.

- Electron-Withdrawing Groups : Bromo and iodo substituents reduce electron density, altering reactivity. Bis(4-iodophenyl)amine’s iodine atoms increase molecular weight and steric bulk, affecting melting points (123–124°C) and applications in heavy-atom-containing pharmaceuticals .

Molecular Weight and Physical State :

- Bulky substituents (e.g., biphenyl in Bis(4-biphenylyl)amine) significantly increase molecular weight (321.41 g/mol) and rigidity, making these compounds suitable for materials science .

- Bis(4-iodophenyl)amine’s higher density (2.1 g/cm³) reflects the iodine atoms’ atomic mass .

Safety and Handling :

- Bis(2,4-dimethylphenyl)amine exhibits oral toxicity (Category 4), requiring precautions during handling .

- Bis(4-iodophenyl)amine, classified as toxic, necessitates protective equipment to avoid respiratory and dermal irritation .

Research Implications and Limitations

- Data Gaps : Physical properties like melting points and solubility are inconsistently reported, limiting direct comparisons.

- Synthetic Utility : this compound’s methoxy groups make it a versatile intermediate for further functionalization, whereas halogenated derivatives (Br, I) are preferred in cross-coupling reactions.

Q & A

Q. What are the established synthetic routes for Bis(2,4-dimethoxyphenyl)amine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, multi-step protocols involving alkylation of 2,4-dimethoxybenzaldehyde derivatives with amines (e.g., 1,3-dibromopropane) under basic conditions (NaOH) yield intermediates, followed by reduction (NaBH₄) to the final product . Optimizing solvent polarity (e.g., DMSO vs. THF) and catalyst systems (e.g., Pd-based catalysts for Buchwald-Hartwig) can improve yields from ~50% to >80% .

Q. Table 1: Synthesis Method Comparison

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Alkylation | 1,3-dibromopropane, NaOH | 60–70 | |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄ | 75–85 |

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for isolating the compound. Recrystallization using chloroform or dichloromethane (DCM) can enhance purity (>98%). Ensure inert atmospheres during purification to prevent oxidation .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Key characterization techniques:

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Step 1 : Repeat synthesis and purification to rule out impurities.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .

Q. What are the stability limitations of this compound under varying pH and temperature?

Q. How can this compound be applied in drug development, and what pharmacokinetic challenges exist?

Derivatives show promise in anticancer and anti-inflammatory applications. For example, modifications at the amine group enhance target binding affinity. However, poor bioavailability (logP ~2.5) and rapid hepatic metabolism limit efficacy. Solutions include prodrug formulations or nanoencapsulation .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test Pd/Cu bimetallic systems for Buchwald-Hartwig to reduce catalyst loading .

- Solvent Optimization : Switch from DMF to toluene for easier post-reaction separation.

- Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.